Codeine-d3 (CRM) Codeine-d3 (CRM) Codeine-d3 (CRM) contains three deuterium atoms at the 17-methyl group. It is intended for use as an internal standard for the quantification of codeine by GC-or LC-mass spectrometry. Codeine (Item No. ISO60140) is an alkaloid opiate commonly used to suppress pain and reduce coughing. It antagonizes the µ-opioid receptor (Ki = 160 nM). This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 70420-71-2
VCID: VC0161032
InChI: InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
SMILES: CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Molecular Formula: C18H18D3NO3
Molecular Weight: 302.4 g/mol

Codeine-d3 (CRM)

CAS No.: 70420-71-2

Reference Standards

VCID: VC0161032

Molecular Formula: C18H18D3NO3

Molecular Weight: 302.4 g/mol

Codeine-d3 (CRM) - 70420-71-2

CAS No. 70420-71-2
Product Name Codeine-d3 (CRM)
Molecular Formula C18H18D3NO3
Molecular Weight 302.4 g/mol
IUPAC Name (4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
Standard InChIKey OROGSEYTTFOCAN-SBGSAQJDSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Description Codeine-d3 (CRM) contains three deuterium atoms at the 17-methyl group. It is intended for use as an internal standard for the quantification of codeine by GC-or LC-mass spectrometry. Codeine (Item No. ISO60140) is an alkaloid opiate commonly used to suppress pain and reduce coughing. It antagonizes the µ-opioid receptor (Ki = 160 nM). This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Synonyms Coducept-d3;Methylmorphine-d3;3-methyl Morphine;Modicept-d3;Morphine-d3 3-methyl ester
Reference 1.Codd, E.E.,Shank, R.P.,Schupsky, J.J., et al. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: Structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics 274(3), 1263
PubChem Compound 11066604
Last Modified Nov 11 2021
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